2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a complex organic compound featuring multiple functional groups, including an isoxazole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the thiophene and furan rings. Key steps may include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Furan Ring: The furan ring can be introduced via a similar cross-coupling reaction or through a direct functionalization method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-13(11(2)21-18-10)8-16(19)17-9-12-5-6-14(20-12)15-4-3-7-22-15/h3-7H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYCOJHVIPXMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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